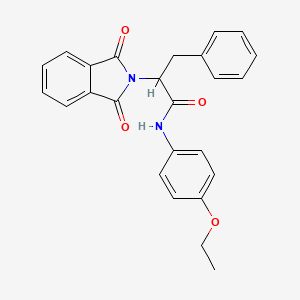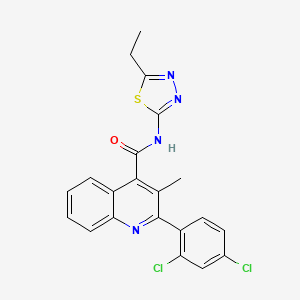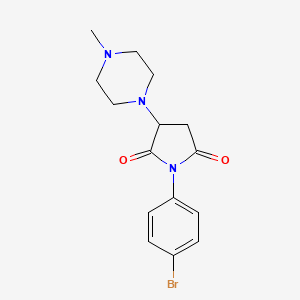
1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione, also known as BRL-15572, is a chemical compound that belongs to the class of pyrrolidinedione derivatives. It is used in scientific research for its potential therapeutic effects on various diseases, such as anxiety, depression, and schizophrenia.
科学研究应用
1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic effects on various diseases. In preclinical studies, 1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to have anxiolytic and antidepressant effects. It has also been shown to have antipsychotic effects in animal models of schizophrenia. 1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of mood, cognition, and behavior.
作用机制
1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione acts as a positive allosteric modulator of mGluR5. It binds to a site on the receptor that is distinct from the glutamate binding site and enhances the receptor's response to glutamate. This leads to increased signaling through the mGluR5 pathway, which has been implicated in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to have anxiolytic and antidepressant effects in preclinical studies. It has also been shown to have antipsychotic effects in animal models of schizophrenia. 1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons. BDNF has been implicated in the pathophysiology of various psychiatric disorders, such as depression and schizophrenia.
实验室实验的优点和局限性
One advantage of using 1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione in lab experiments is its specificity for mGluR5. This allows researchers to study the effects of mGluR5 modulation on various physiological and behavioral processes. One limitation of using 1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione is its relatively low potency compared to other mGluR5 positive allosteric modulators. This requires higher doses of the compound to achieve significant effects, which may increase the risk of off-target effects.
未来方向
There are several future directions for the study of 1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione. One direction is to further investigate its potential therapeutic effects on various psychiatric disorders, such as anxiety, depression, and schizophrenia. Another direction is to study its effects on other physiological and behavioral processes that are regulated by mGluR5, such as addiction, pain, and cognition. Additionally, the development of more potent and selective mGluR5 positive allosteric modulators may lead to the discovery of novel therapeutic agents for the treatment of psychiatric and neurological disorders.
合成方法
1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione can be synthesized through a multi-step process. The first step involves the reaction of 4-bromobenzaldehyde with malonic acid in the presence of acetic anhydride and piperidine to form 4-bromocinnamic acid. The second step involves the reaction of 4-bromocinnamic acid with 4-methylpiperazine in the presence of thionyl chloride to form 4-bromo-3-(4-methyl-1-piperazinyl) cinnamoyl chloride. The final step involves the reaction of 4-bromo-3-(4-methyl-1-piperazinyl) cinnamoyl chloride with pyrrolidine-2,5-dione in the presence of triethylamine to form 1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione.
属性
IUPAC Name |
1-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2/c1-17-6-8-18(9-7-17)13-10-14(20)19(15(13)21)12-4-2-11(16)3-5-12/h2-5,13H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAGTDSBIHVAMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-isopropyl-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5143549.png)
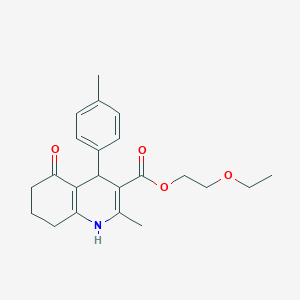
![4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid](/img/structure/B5143561.png)
![1-(4-methoxyphenyl)-3-(4-pyridinyl)benzo[f]quinoline](/img/structure/B5143566.png)
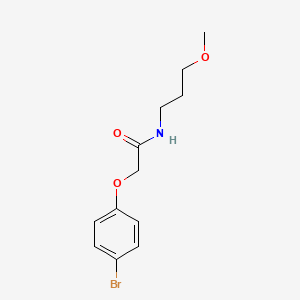
![2-[(5-isoquinolinyloxy)methyl]-N-(3-methoxybenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5143576.png)
![4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl](/img/structure/B5143585.png)
![N-(2-cyanophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5143586.png)
![N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5143594.png)


![9-(4-fluorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5143628.png)
